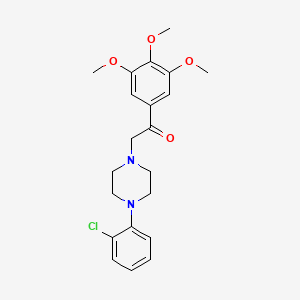
3-Chloro-2-(palmitoyloxy)propyl oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(palmitoyloxy)propyl oleate is an ester compound that is synthesized from oleic acid, palmitic acid, and 3-chloro-1,2-propanediol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid and palmitic acid with 3-chloro-1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of environmentally friendly solvents, such as supercritical carbon dioxide, can be employed to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Chloro-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oleic acid, palmitic acid, and corresponding aldehydes.
Reduction: 3-Chloro-2-(palmitoyloxy)propyl alcohol.
Substitution: 3-Hydroxy-2-(palmitoyloxy)propyl oleate and other substituted derivatives.
科学研究应用
3-Chloro-2-(palmitoyloxy)propyl oleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants
作用机制
The mechanism of action of 3-Chloro-2-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, altering their fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release oleic acid and palmitic acid, which can then participate in various metabolic pathways .
相似化合物的比较
Similar Compounds
1-Oleoyl-2-stearoyl-3-chloropropanediol: Similar in structure but contains a stearoyl group instead of a palmitoyloxy group.
3-Chloro-2-(stearoyloxy)propyl oleate: Similar in structure but contains a stearoyloxy group instead of a palmitoyloxy group.
Uniqueness
3-Chloro-2-(palmitoyloxy)propyl oleate is unique due to its specific combination of oleic acid and palmitic acid esterified with 3-chloro-1,2-propanediol. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in lipid-based formulations and as a model compound for studying esterification reactions .
属性
分子式 |
C37H69ClO4 |
|---|---|
分子量 |
613.4 g/mol |
IUPAC 名称 |
(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI 键 |
RMBOEEVDXVEBFI-ZCXUNETKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


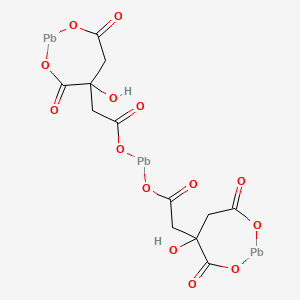
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
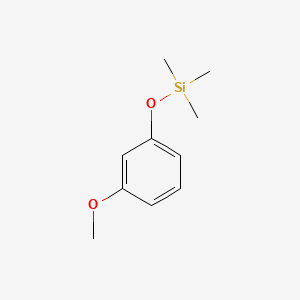
![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
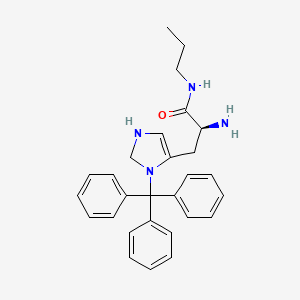

![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
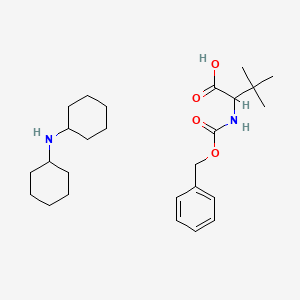
![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

